molecular formula C28H36O4 B611612 UVI 3003 CAS No. 847239-17-2

UVI 3003

Cat. No.: B611612
CAS No.: 847239-17-2
M. Wt: 436.6 g/mol
InChI Key: APJSHECCIRQQDV-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: UVI 3003 is used to study the structural dynamics of RXR and its role in various chemical processes. It helps in understanding the interaction of RXR with other molecules and its impact on chemical reactions .

Biology: In biological research, this compound is used to investigate the role of RXR in cellular processes, including cell proliferation, differentiation, and apoptosis. It is also used to study the effects of RXR antagonism on various biological pathways .

Medicine: It is used to explore therapeutic targets and develop new treatments for conditions such as cancer and metabolic disorders .

Industry: In the industrial sector, this compound is used as a chemical stabilizer to enhance the durability of polymers exposed to ultraviolet light. It helps in preventing the photodegradation of plastics used in various outdoor applications .

Mechanism of Action

Target of Action

The primary target of (E)-3-(4-hydroxy-3-(5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl)acrylic acid, also known as UVI 3003, is the Retinoid X Receptor (RXR) . RXR is a nuclear receptor that plays a crucial role in regulating gene expression .

Mode of Action

This compound acts as a highly selective antagonist of RXR . It inhibits the activity of RXR, thereby modulating the receptor’s ability to regulate gene expression .

Biochemical Pathways

The antagonistic action of this compound on RXR affects various biochemical pathways. One significant pathway is the thyroid hormone (TH) signaling pathway . In this pathway, TH acts through its receptors (TRs), which heterodimerize with RXR, to regulate gene expression . By inhibiting RXR, this compound can modulate the effects of TH on this pathway .

Pharmacokinetics

The compound’s high binding affinity for rxr suggests that it may have good bioavailability .

Result of Action

The antagonistic action of this compound on RXR results in various molecular and cellular effects. For instance, it has been shown to inhibit the action of thyroid hormone (TH), leading to changes in sleep homeostasis and levels of neurochemicals related to sleep modulation . Additionally, this compound has been found to inhibit the induction of runx2, a transcription factor critical for developing cartilage and bone .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in studies involving Xenopus laevis tadpoles, the effects of this compound on the TH signaling pathway were observed in the context of the animals’ natural environment . .

Biochemical Analysis

Biochemical Properties

UVI 3003 has been shown to inhibit the activity of RXRα in Cos7 cells, with IC50 values of 0.22 and 0.24 μM for Xenopus and human RXRα, respectively . This suggests that this compound interacts with RXRα, a nuclear receptor that plays a crucial role in regulating gene expression .

Cellular Effects

In cellular studies, this compound has been found to influence various cellular processes. For instance, it has been reported to inhibit the activity of RXRα in Cos7 cells . Additionally, it has been shown to affect the proliferation rate of extraocular muscles (EOM)-derived or LEG-derived EECD34 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of RXRα . This interaction can lead to changes in gene expression, as RXRα is a nuclear receptor that regulates gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects on RXRα activity can be observed in Cos7 cells .

Dosage Effects in Animal Models

In animal studies, the effects of this compound have been shown to vary with different dosages . For instance, systemic application of this compound (1 mM, i.p.) induced opposite effects in sleep, sleep homeostasis, neurochemicals levels, and c-Fos and NeuN activity .

Metabolic Pathways

Given its role as an RXRα antagonist, it is likely that it interacts with enzymes or cofactors involved in RXRα-regulated pathways .

Subcellular Localization

As an RXRα antagonist, it is likely to be found in the nucleus where RXRα is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: UVI 3003 is synthesized through a series of chemical reactions involving the formation of a naphthalene derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to achieve high purity levels, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions: UVI 3003 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high selectivity and potent binding affinity for RXR. Unlike other RXR antagonists, this compound provides greater protection against deuterium exchange, suggesting a more restricted conformation of the RXR protein . This makes it a valuable tool for studying the structural dynamics and functional roles of RXR in various biological processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid involves the synthesis of the starting material, 4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid, followed by the introduction of the carboxylic acid group at the end of the molecule. This can be achieved through a series of reactions involving Grignard reagents and carboxylation reactions.", "Starting Materials": ["5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalene", "2-bromo-4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid", "magnesium", "diethyl ether", "carbon dioxide", "tetrahydrofuran", "hydrochloric acid", "sodium hydroxide"], "Reaction": ["1. Grignard reaction: 5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalene is reacted with magnesium in diethyl ether to form the Grignard reagent.", "2. Addition reaction: The Grignard reagent is then reacted with 2-bromo-4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid to form 4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid.", "3. Carboxylation reaction: 4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid is then reacted with carbon dioxide in the presence of tetrahydrofuran and a base such as sodium hydroxide to introduce the carboxylic acid group at the end of the molecule.", "4. Purification: The resulting product is then purified through acid-base extraction and recrystallization to obtain (2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid."] }

CAS No.

847239-17-2

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31)

InChI Key

APJSHECCIRQQDV-UHFFFAOYSA-N

Isomeric SMILES

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C

SMILES

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Canonical SMILES

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UVI3003, UVI 3003, UVI-3003

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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